
2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the morpholine and pyridazine rings in its structure suggests potential biological activity, making it a compound of interest in pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a halogenated pyridazine derivative reacts with morpholine.
Sulfonamide Formation: The final step involves the reaction of the nitrobenzenesulfonyl chloride with the amine group of the pyridazine derivative to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: Formation of 2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-aminobenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biological Research: Used as a tool compound to study enzyme inhibition and protein interactions.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The morpholine and pyridazine rings may enhance binding affinity and selectivity towards specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Pyridazine Derivatives: Compounds with similar pyridazine rings that exhibit various biological activities.
Uniqueness
2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide is unique due to the combination of the morpholine and pyridazine rings, which may confer distinct biological activities and enhance its potential as a therapeutic agent.
Biologische Aktivität
2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that combines various pharmacophores, making it a subject of interest for therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H19N5O4S
- Molecular Weight : 393.42 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
This compound features a nitro group, a sulfonamide moiety, and a morpholinopyridazine ring, which contribute to its biological activity.
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial properties. Recent studies indicate that compounds similar to this compound exhibit significant bacteriostatic effects against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Klebsiella pneumoniae | 64 µg/mL |
These results suggest that the compound could be developed as a new antimicrobial agent, especially against resistant strains of bacteria.
Anticancer Activity
Recent research has highlighted the potential anticancer properties of sulfonamide derivatives. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A case study involving human cancer cell lines demonstrated that the compound significantly inhibited cell growth:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10 µM |
MCF-7 (breast cancer) | 15 µM |
A549 (lung cancer) | 12 µM |
The mechanism of action appears to involve the inhibition of specific kinases involved in cell signaling pathways.
The biological activity of this compound is thought to be mediated through the following mechanisms:
- Inhibition of Dihydropteroate Synthase : As with other sulfonamides, this compound may inhibit the enzyme dihydropteroate synthase, crucial for bacterial folate synthesis.
- Targeting Kinases : The morpholinopyridazine moiety may interact with various kinases involved in cancer cell proliferation and survival.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide, and how are intermediates characterized?
- Methodology : Synthesis typically involves sequential coupling of morpholine-pyridazine intermediates with nitrobenzenesulfonamide precursors. Key steps include:
- Suzuki-Miyaura coupling for pyridazine-phenyl linkage.
- Sulfonamide bond formation via nucleophilic substitution.
- Nitration at the benzenesulfonamide moiety using mixed acid (HNO₃/H₂SO₄).
- Characterization : Intermediates are validated via ¹H/¹³C NMR (to confirm regiochemistry), HPLC (purity >95%), and FT-IR (to track functional groups like sulfonamide S=O stretches) .
Q. Which functional groups in this compound are critical for its reported biological activity, and how are they analyzed?
- Key Functional Groups :
- Sulfonamide (-SO₂NH-) : Implicated in target binding (e.g., enzyme inhibition).
- Morpholine-pyridazine : Enhances solubility and pharmacokinetics.
- Nitro (-NO₂) : Modulates electronic effects and redox activity.
- Analytical Tools :
- Mass Spectrometry (MS) confirms molecular weight.
- X-ray crystallography resolves spatial orientation of the morpholine-pyridazine moiety .
Q. What spectroscopic techniques are used to confirm the compound’s structural integrity?
- Primary Methods :
- NMR Spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for aromatic protons), ¹³C NMR (δ 160–165 ppm for sulfonamide carbons).
- HPLC-DAD : Monitors purity and detects byproducts (e.g., de-nitrated derivatives).
- Elemental Analysis : Validates C, H, N, S composition (±0.3% theoretical) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions (e.g., nitro group reduction)?
- Strategies :
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Catalyst Screening : Pd(PPh₃)₄ for efficient coupling (reduces Pd leaching).
- Temperature Control : Maintain <60°C during nitration to prevent decomposition.
- Data-Driven Example :
Reaction Condition | Yield (%) | Purity (%) |
---|---|---|
DMF, 60°C, 12h | 72 | 92 |
DMSO, 50°C, 18h | 85 | 97 |
Q. How can computational modeling guide the design of derivatives with improved target affinity?
- Approach :
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., nitro group’s electron-withdrawing effect).
- Molecular Docking : Screens binding modes with enzymes (e.g., cyclooxygenase-2).
Q. How should researchers resolve contradictions between spectral data and expected reaction outcomes?
- Troubleshooting Steps :
- Cross-Validation : Compare NMR with LC-MS to detect silent impurities.
- Isotopic Labeling : Track nitro group stability using ¹⁵N-labeled precursors.
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy .
Q. What experimental designs are recommended for in vivo pharmacokinetic (PK) studies?
- Protocol :
- Animal Models : Rodent PK profiling (dose: 10–50 mg/kg, IV/PO routes).
- Analytical Workflow :
- Plasma extraction via protein precipitation.
- Quantification using LC-MS/MS (LOQ: 1 ng/mL).
- Key Metrics : Half-life, bioavailability, metabolite identification (e.g., morpholine ring oxidation) .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Methods :
- Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., kinases).
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics.
- CRISPR-Cas9 Knockouts : Validate target dependency in cellular models .
Q. Data Contradiction and Optimization
Q. How should stability issues (e.g., sulfonamide hydrolysis) be addressed during formulation?
- Solutions :
- pH Adjustment : Buffer formulations at pH 6–7 to prevent acid/base degradation.
- Lyophilization : Enhances shelf-life by removing hydrolytic water.
- Stress Testing : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC .
Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?
- SAR Tools :
- X-ray Co-crystallography : Maps ligand-enzyme interactions.
- Alanine Scanning Mutagenesis : Identifies critical binding residues.
- Example : Truncating the morpholine ring reduces off-target activity by 60% .
Q. How can impurities from synthetic byproducts be systematically identified and removed?
- Purification Workflow :
- Flash Chromatography : Silica gel (hexane/EtOAc gradient).
- Recrystallization : Ethanol/water (1:3) yields >99% purity.
- LC-MS : Identifies trace impurities (e.g., de-methylated analogs) .
Eigenschaften
IUPAC Name |
2-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5S/c1-15-5-6-18(26(27)28)14-20(15)32(29,30)24-17-4-2-3-16(13-17)19-7-8-21(23-22-19)25-9-11-31-12-10-25/h2-8,13-14,24H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQSBCXVFMWVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.